Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester
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Overview
Description
Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a furan ring through a hydroxypropenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, trimethyl phosphite can be reacted with methyl iodide to form dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid derivatives often employs large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of catalysts and controlled reaction environments can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioisostere for phosphate groups in biochemical research.
Medicine: Phosphonic acid derivatives are explored for their potential use in drug development, particularly as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in various biochemical and chemical processes. The compound’s ability to mimic phosphate groups allows it to interfere with enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Glyphosate: A widely used herbicide with a phosphonic acid group.
Ethephon: A plant growth regulator containing a phosphonic acid group.
Uniqueness
Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester is unique due to its furan ring and hydroxypropenyl linkage, which provide distinct chemical and biological properties compared to other phosphonic acid derivatives. This structural uniqueness allows for specific interactions and applications that are not possible with simpler phosphonates .
Properties
CAS No. |
66407-47-4 |
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Molecular Formula |
C9H13O5P |
Molecular Weight |
232.17 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-(furan-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H13O5P/c1-12-15(11,13-2)9(10)6-5-8-4-3-7-14-8/h3-7,9-10H,1-2H3 |
InChI Key |
NROBREGWPDWSHZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C=CC1=CC=CO1)O)OC |
Origin of Product |
United States |
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